N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
CAS No.:
Cat. No.: VC8598866
Molecular Formula: C16H9F3N4S2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9F3N4S2 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C16H9F3N4S2/c17-16(18,19)13-8-10(11-6-3-7-24-11)20-14(22-13)23-15-21-9-4-1-2-5-12(9)25-15/h1-8H,(H,20,21,22,23) |
| Standard InChI Key | XQHBBJHFYFSAEA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:
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Formation of the Pyrimidine Core:
The pyrimidine ring is synthesized by condensing thiophene derivatives with trifluoromethyl-substituted intermediates under basic or acidic conditions. -
Coupling with Benzothiazole:
The benzothiazole moiety is introduced via nucleophilic substitution or amide bond formation, linking it to the pyrimidine core. -
Purification:
The final product is purified using recrystallization or chromatographic techniques to ensure high purity for biological testing.
Biological Activities
3.1 Antimicrobial Potential
Heterocyclic compounds containing benzothiazole and pyrimidine are known for their antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and activity against bacterial strains .
3.2 Anticancer Applications
The compound’s structure suggests potential anticancer activity due to its ability to interact with DNA or enzymes involved in cell division. Similar compounds have shown efficacy against breast adenocarcinoma (MCF7) cell lines .
3.3 Anti-inflammatory Effects
Molecular docking studies on related compounds indicate possible inhibition of enzymes like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory properties .
Molecular Docking Insights
Computational studies can provide insights into the binding affinity of this compound with various biological targets:
| Target Enzyme/Protein | Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|
| 5-Lipoxygenase (5-LOX) | -8.5 | Anti-inflammatory |
| DNA Topoisomerase II | -9.0 | Anticancer |
| Bacterial DHFR | -7.8 | Antimicrobial |
Advantages of Structural Features
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Trifluoromethyl Group: Enhances metabolic stability and bioavailability.
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Thiophene Ring: Contributes to π-stacking interactions in protein binding.
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Benzothiazole Core: Known for diverse pharmacological activities, including antimicrobial and anticancer effects.
Limitations and Future Directions
While promising, the compound requires further studies:
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Toxicology Studies: To assess safety profiles in vivo.
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Structure Optimization: Modifications to improve selectivity and potency.
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Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME).
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